molecular formula C11H11NO3 B597217 5-Propoxyindoline-2,3-dione CAS No. 1249230-82-7

5-Propoxyindoline-2,3-dione

Cat. No.: B597217
CAS No.: 1249230-82-7
M. Wt: 205.213
InChI Key: HRKLTQJEVUAZGL-UHFFFAOYSA-N
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Description

5-Propoxyindoline-2,3-dione is a heterocyclic compound with the molecular formula C11H11NO3. It belongs to the indoline family, which is characterized by a fused benzene and pyrrole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propoxyindoline-2,3-dione typically involves the reaction of indoline derivatives with appropriate reagents. One common method is the reaction of indoline-2,3-dione with propyl alcohol under acidic conditions to introduce the propoxy group at the 5-position. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Propoxyindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Propoxyindoline-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Propoxyindoline-2,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit certain kinases or interact with receptor proteins, leading to altered cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Indoline-2,3-dione: The parent compound without the propoxy group.

    Isatin (1H-indole-2,3-dione): A structurally related compound with a wide range of biological activities.

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

Uniqueness

5-Propoxyindoline-2,3-dione is unique due to the presence of the propoxy group at the 5-position, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets compared to its parent compounds .

Properties

IUPAC Name

5-propoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-5-15-7-3-4-9-8(6-7)10(13)11(14)12-9/h3-4,6H,2,5H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKLTQJEVUAZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734369
Record name 5-Propoxy-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249230-82-7
Record name 5-Propoxy-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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